![molecular formula C18H25F3N4O2 B5674861 2-[2-(1H-imidazol-4-yl)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5674861.png)
2-[2-(1H-imidazol-4-yl)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, involves multi-component reactions catalyzed by Et3N, indicating the potential for diverse synthetic approaches to similar complex molecules (Li et al., 2014). Another example includes the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, demonstrating the versatility of synthetic methods for these types of compounds (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural elucidation techniques such as X-ray crystallography have been employed to confirm the geometries of similar diazaspiro[5.5]undecane derivatives, revealing detailed insights into their molecular architecture (Glister et al., 2004). This analysis is crucial for understanding the spatial arrangement of atoms within the molecule, which directly impacts its chemical behavior.
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and structural framework. For instance, the presence of a trifluorobutanoyl group could affect the molecule's electrophilicity, while the diazaspiro[5.5]undecane core may impart unique reactivity patterns, allowing for selective transformations (Honey et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Detailed studies on related compounds, like the crystal structure analysis of benzimidazole derivatives, provide insights into how molecular features affect physical characteristics (Zeng et al., 2021).
properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O2/c19-18(20,21)7-3-16(27)24-8-1-5-17(11-24)6-2-15(26)25(12-17)9-4-14-10-22-13-23-14/h10,13H,1-9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGAKFZMLIXBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-Imidazol-4-YL)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one |
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